N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-5-6-13(19)16-15-18-17-14(20-15)12-8-7-10(2)9-11(12)3/h7-9H,4-6H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIJYLQXLQNQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2,4-dimethylbenzoic acid can react with hydrazine hydrate to form the corresponding hydrazide, which then cyclizes in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the oxadiazole ring.
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Attachment of the Pentanamide Chain: : The oxadiazole intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to ring opening or amine formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments) facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide has shown promise in several therapeutic areas:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Research indicates that it can inhibit the growth of various pathogens by targeting specific cellular mechanisms.
- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation by interfering with critical signaling pathways involved in cell division and survival. Its mechanism of action includes the inhibition of enzymes that are essential for tumor growth .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing efficacy in reducing inflammation markers in vitro and in vivo models. This could lead to its application in treating inflammatory diseases .
Materials Science
In addition to its medicinal applications, this compound is utilized in materials science:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance properties such as conductivity and thermal stability. Its unique structure allows it to act as a dopant or cross-linking agent in polymer formulations.
- Fluorescent Materials : Due to its electronic properties stemming from the oxadiazole moiety, this compound can be used in the development of fluorescent materials for sensors and display technologies .
Agrochemicals
The compound serves as a precursor for synthesizing agrochemicals such as pesticides and herbicides. Its ability to target specific biological pathways makes it suitable for developing compounds that protect crops from pests while minimizing environmental impact.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic routes of this compound:
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the amide group are key structural features that influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the oxadiazole ring, phenyl group modifications, and amide chain length. Below is a comparative analysis (Table 1):
Table 1: Physicochemical Comparison of Selected Oxadiazole Derivatives
Key Observations:
- Substituent Effects on Lipophilicity: The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to OZE-III (4-chlorophenyl) and the methoxyphenyl analog .
- Amide Chain Length: The pentanamide chain (5 carbons) may enhance metabolic stability over shorter chains (e.g., propanamide in compound 8a) but reduce solubility compared to smaller analogs .
Drug-Likeness and Pharmacokinetics
- Lipinski’s Rule Compliance: Pentanamide derivatives (e.g., N-(4-methoxyphenyl)pentanamide) generally comply with Lipinski’s rules (molecular weight <500, logP <5), suggesting favorable oral bioavailability .
- Metabolic Stability: Sulfonyl and thioether groups (e.g., in 8a and 8g) may increase metabolic resistance compared to the target compound’s simpler structure .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H17N3O2
- Molar Mass : 259.30368 g/mol
- CAS Number : 891113-13-6
The compound exhibits its biological activity primarily through interactions with various biological targets, particularly in the context of cancer and inflammation. The oxadiazole moiety is known for its ability to enhance the pharmacological profile of compounds by facilitating interactions with biomolecules such as proteins and nucleic acids.
Biological Activity
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Anticancer Activity :
- Studies have shown that compounds containing oxadiazole rings can induce apoptosis in cancer cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent cell death .
- A notable study demonstrated that derivatives of oxadiazole exhibited cytotoxic effects against various human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .
- Anti-inflammatory Effects :
- Neuropharmacological Effects :
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 15 | Inhibition of tubulin polymerization |
| HeLa | 20 | Apoptosis induction | |
| Anti-inflammatory | RAW 264.7 (macrophages) | 10 | Inhibition of cytokine production |
| Neuropharmacological | CHO-K1 (Chinese Hamster Ovary) | 25 | Modulation of serotonin receptor activity |
Research Findings
Recent studies have highlighted the promising biological activities associated with this compound:
- Antitumor Efficacy : Research published in peer-reviewed journals indicates that the compound significantly reduces viability in cancer cell lines through mechanisms involving oxidative stress and cell cycle disruption .
- Inflammatory Response Modulation : Another study reported a reduction in inflammatory markers when treated with oxadiazole derivatives, indicating potential therapeutic applications in chronic inflammatory conditions .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
